1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a carboxylic acid group (-COOH), and a 2,4-dichlorophenyl group, which is a phenyl ring (a variant of benzene) with two chlorine atoms attached at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring, the 2,4-dichlorophenyl group, and the carboxylic acid group would each contribute to the overall structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The 1,2,3-triazole ring might participate in various reactions, especially if catalyzed by certain metals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylic acid group and the relatively nonpolar 2,4-dichlorophenyl and 1,2,3-triazole groups .
Scientific Research Applications
Scientific Field: Biocatalysis in Drug Synthesis
- Summary of Application : Biocatalysis is used to synthesize chiral drug intermediates with high selectivity. This process is crucial for the efficacy and safety of many therapeutic agents .
- Methods of Application : The use of functional microorganisms and derived biocatalysts allows for the bioconversion of synthetic chemicals into drugs. These reactions are conducted under mild conditions to avoid issues like racemization .
- Results : The synthesis of intermediates for important therapeutic agents such as sitagliptin and pregabalin has been achieved with high enantioselectivity and yield .
Scientific Field: Organic Synthesis
- Summary of Application : In organic chemistry, such compounds are used in catalytic transformations, like the protodeboronation of pinacol boronic esters, which is a key step in various syntheses .
- Methods of Application : The process involves a radical approach to achieve transformations like formal anti-Markovnikov alkene hydromethylation .
- Results : This method has been applied to complex molecules, contributing to the formal total synthesis of natural products and pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOBFVDYCGLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1253906-28-3 | |
Record name | 1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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